molecular formula C14H15I B12602382 2-tert-Butyl-7-iodonaphthalene CAS No. 648933-96-4

2-tert-Butyl-7-iodonaphthalene

Cat. No.: B12602382
CAS No.: 648933-96-4
M. Wt: 310.17 g/mol
InChI Key: GRWIIVMYPRPMQV-UHFFFAOYSA-N
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Description

2-tert-Butyl-7-iodonaphthalene is an organic compound with the molecular formula C14H15I. It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 7 are replaced by a tert-butyl group and an iodine atom, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-7-iodonaphthalene typically involves the iodination of 2-tert-butyl naphthalene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the naphthalene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure the selective iodination at the 7-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-7-iodonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, oxidized derivatives, and hydrogenated compounds. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

2-tert-Butyl-7-iodonaphthalene is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-7-iodonaphthalene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-iodonaphthalene
  • 2-tert-Butyl-8-iodonaphthalene
  • 2-tert-Butyl-7-bromonaphthalene

Uniqueness

2-tert-Butyl-7-iodonaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bulky tert-butyl group and a reactive iodine atom makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

648933-96-4

Molecular Formula

C14H15I

Molecular Weight

310.17 g/mol

IUPAC Name

2-tert-butyl-7-iodonaphthalene

InChI

InChI=1S/C14H15I/c1-14(2,3)12-6-4-10-5-7-13(15)9-11(10)8-12/h4-9H,1-3H3

InChI Key

GRWIIVMYPRPMQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=CC(=C2)I

Origin of Product

United States

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